molecular formula C11H19FO B13276611 1-(2-Fluoroethyl)cyclooctane-1-carbaldehyde

1-(2-Fluoroethyl)cyclooctane-1-carbaldehyde

Cat. No.: B13276611
M. Wt: 186.27 g/mol
InChI Key: QBDFCRPMFDYZRI-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)cyclooctane-1-carbaldehyde is an organic compound with the molecular formula C₁₁H₁₉FO. It is characterized by a cyclooctane ring substituted with a fluoroethyl group and an aldehyde functional group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

The synthesis of 1-(2-Fluoroethyl)cyclooctane-1-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with cyclooctane and 2-fluoroethanol as the primary starting materials.

    Reaction Conditions: The fluoroethyl group is introduced via a nucleophilic substitution reaction, where 2-fluoroethanol reacts with a suitable leaving group on the cyclooctane ring.

    Aldehyde Formation: The aldehyde functional group is introduced through oxidation of the corresponding alcohol intermediate using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(2-Fluoroethyl)cyclooctane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and controlled temperatures.

Scientific Research Applications

1-(2-Fluoroethyl)cyclooctane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme-substrate interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.

    Industry: It is utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism by which 1-(2-Fluoroethyl)cyclooctane-1-carbaldehyde exerts its effects depends on its interaction with molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The fluoroethyl group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and interaction within biological systems.

Comparison with Similar Compounds

1-(2-Fluoroethyl)cyclooctane-1-carbaldehyde can be compared with other similar compounds, such as:

    Cyclooctane-1-carbaldehyde: Lacks the fluoroethyl group, resulting in different reactivity and properties.

    1-(2-Chloroethyl)cyclooctane-1-carbaldehyde: Contains a chloroethyl group instead of a fluoroethyl group, which may lead to different chemical behavior and biological activity.

    1-(2-Bromoethyl)cyclooctane-1-carbaldehyde:

The uniqueness of this compound lies in the presence of the fluoroethyl group, which imparts distinct chemical and physical properties compared to its analogs.

Properties

Molecular Formula

C11H19FO

Molecular Weight

186.27 g/mol

IUPAC Name

1-(2-fluoroethyl)cyclooctane-1-carbaldehyde

InChI

InChI=1S/C11H19FO/c12-9-8-11(10-13)6-4-2-1-3-5-7-11/h10H,1-9H2

InChI Key

QBDFCRPMFDYZRI-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)(CCF)C=O

Origin of Product

United States

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